Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: Solvents such as dichloromethane or chloroform are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate
Uniqueness
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the nitro group at the 7th position. This nitro group imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C12H9NO6 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
ethyl 7-nitro-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3 |
InChI Key |
OIDQTXCUSWMZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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